2-Chloro-3-fluorobenzonitrile
Overview
Description
2-Chloro-3-fluorobenzonitrile is a chemical compound with the molecular formula C7H3ClFN. It has a molecular weight of 155.56 . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H . The InChI key is ROXFZJBRIXTCPI-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC(=C(C(=C1)F)Cl)C#N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.55 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 23.8 Ų .Scientific Research Applications
Structural and Electronic Properties
- A study by Silva et al. (2012) conducted an energetic and structural analysis of various fluorobenzonitriles, including compounds similar to 2-chloro-3-fluorobenzonitrile. They derived standard molar enthalpies of formation and measured standard molar enthalpies of vaporization or sublimation. This research provides insight into the physical and chemical characteristics of these compounds (Silva et al., 2012).
Synthesis Techniques
- Suzuki and Kimura (1991) described the synthesis of various difluorobenzonitriles, including methods that could be applicable to this compound. Their research focuses on halogen-exchange reactions as a synthesis method (Suzuki & Kimura, 1991).
- Another study by Szumigala et al. (2004) outlined a synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation in the synthesis of halogenated benzonitriles (Szumigala et al., 2004).
Polymer Synthesis
- Mercer et al. (1994) researched the synthesis of new polyarylether alternating copolymers using compounds like 2-chloro-6-fluorobenzonitrile. This study illustrates the utility of such compounds in developing high-molecular-weight, soluble polymers with unique properties (Mercer et al., 1994).
Spectroscopic Analysis
- A spectroscopic analysis conducted by Onda et al. (2002) on 2,3-difluorobenzonitrile provides valuable insights into the molecular structure and behavior of similar compounds under various conditions (Onda et al., 2002).
Safety and Hazards
When handling 2-Chloro-3-fluorobenzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
2-chloro-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFZJBRIXTCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395544 | |
Record name | 2-chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-08-5 | |
Record name | 2-Chloro-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874781-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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